Cas no 2092146-81-9 (3-(2-Methoxy-1,3-thiazol-5-yl)morpholine)

3-(2-メトキシ-1,3-チアゾール-5-イル)モルホリンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、メトキシ基とチアゾール環、モルホリン環が結合したユニークな骨格を持ち、医薬品や農薬の開発において有用な構築ブロックとなります。特に、チアゾール環の電子特性とモルホリン環の立体効果を併せ持つため、生物活性化合物の設計において高い汎用性を発揮します。また、この化合物は安定性に優れ、さまざまな反応条件に対応可能な点が特長です。創薬研究におけるリード化合物の最適化や、新規生理活性物質の探索において重要な役割を果たします。

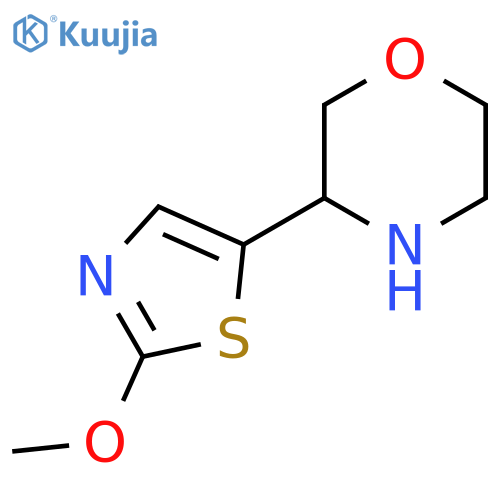

2092146-81-9 structure

商品名:3-(2-Methoxy-1,3-thiazol-5-yl)morpholine

3-(2-Methoxy-1,3-thiazol-5-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxy-1,3-thiazol-5-yl)morpholine

- 2092146-81-9

- EN300-1762877

- 3-(2-Methoxy-1,3-thiazol-5-yl)morpholine

-

- インチ: 1S/C8H12N2O2S/c1-11-8-10-4-7(13-8)6-5-12-3-2-9-6/h4,6,9H,2-3,5H2,1H3

- InChIKey: XWZNRKJDMDGUOE-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1C1COCCN1)OC

計算された属性

- せいみつぶんしりょう: 200.06194880g/mol

- どういたいしつりょう: 200.06194880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 71.6Ų

3-(2-Methoxy-1,3-thiazol-5-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762877-0.1g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 0.1g |

$1804.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-0.25g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 0.25g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-2.5g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 2.5g |

$4019.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-10.0g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 10g |

$8819.0 | 2023-06-03 | ||

| Enamine | EN300-1762877-10g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 10g |

$8819.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-0.05g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 0.05g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-1.0g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 1g |

$2050.0 | 2023-06-03 | ||

| Enamine | EN300-1762877-0.5g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 0.5g |

$1968.0 | 2023-09-20 | ||

| Enamine | EN300-1762877-5.0g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 5g |

$5949.0 | 2023-06-03 | ||

| Enamine | EN300-1762877-1g |

3-(2-methoxy-1,3-thiazol-5-yl)morpholine |

2092146-81-9 | 1g |

$2050.0 | 2023-09-20 |

3-(2-Methoxy-1,3-thiazol-5-yl)morpholine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

2092146-81-9 (3-(2-Methoxy-1,3-thiazol-5-yl)morpholine) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 249916-07-2(Borreriagenin)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬